L-xylonic acid

Overview

Description

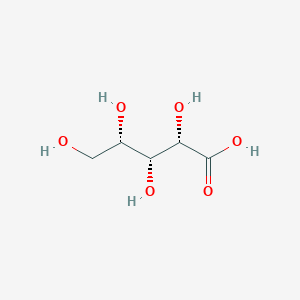

L-xylonic acid is a sugar acid derived from the oxidation of the hemiacetal or aldehyde group of xylose. It is a five-carbon sugar acid with the molecular formula C5H10O6.

Preparation Methods

Synthetic Routes and Reaction Conditions: L-xylonic acid can be synthesized through the oxidation of xylose. One common method involves the use of microbial fermentation, where specific strains of bacteria, such as Gluconobacter oxydans, are employed to convert xylose into xylonate, which is then further processed to obtain this compound . Another method involves the use of bipolar membrane electrodialysis to extract this compound from xylonate fermentation broth .

Industrial Production Methods: Industrial production of this compound often involves the fermentation of biomass-derived xylose. For instance, acid pre-treated sawdust liquor can be used as a substrate for fermentation by metabolically engineered strains of Corynebacterium glutamicum . The fermentation process yields high concentrations of this compound, which can then be purified through solvent precipitation and crystallization .

Chemical Reactions Analysis

Reduction Reactions

L-xylonic acid undergoes hydrogenation to produce L-xylose and xylitol, critical intermediates in sweetener and pharmaceutical industries.

Key Reaction Pathways:

-

Catalytic Hydrogenation :

Using ruthenium-carbon catalysts under 40 bar H₂ at 100°C, this compound is reduced to L-xylose. Neutralization to pH 5 precedes the reaction to optimize yield . -

Microbial Reduction :

Enterobacter cloacae converts this compound into ethylene glycol and glycolic acid under aerobic conditions, though yields depend on strain-specific enzymatic activity.

Performance Data:

| Reaction Type | Catalyst/Agent | Conditions | Yield | Source |

|---|---|---|---|---|

| Hydrogenation | Ru/C | 100°C, 40 bar H₂, pH 5 | 0.457 g/g substrate | |

| Microbial reduction | Enterobacter cloacae | Aerobic, 37°C | Variable |

Decarboxylation and Degradation

Decarboxylation reactions are central to producing shorter-chain acids and sugars.

Ruff Degradation:

This compound undergoes oxidative decarboxylation using H₂O₂ and Fe₂(SO₄)₃ as catalysts, yielding L-xylose:

Conditions : 65°C, pH 6, 26-hour reaction time .

Acidic Degradation:

Under strong acidic conditions, this compound decomposes into:

-

Treonic acid

-

Glyceric acid

-

Glycolic acid

-

Formic acid

This pathway is prevalent in industrial waste streams, with formic acid as a dominant byproduct .

Enzymatic and Microbial Conversions

Microbial systems engineered for this compound production also exhibit reversible reactions:

Metabolic Pathways:

-

Xylose Dehydrogenase (XylB) :

Oxidizes L-xylose to xylonolactone, which hydrolyzes spontaneously or via lactonase to this compound . -

Co-factor Regeneration :

Alcohol dehydrogenase (ADH) regenerates NAD⁺ using acetaldehyde, enabling continuous oxidation .

Fermentation Efficiency:

| Organism | Xylose (g/L) | This compound (g/L) | Productivity (g/L/h) | Source |

|---|---|---|---|---|

| Gluconobacter oxydans | 100 | 103 | 7.37 | |

| Corynebacterium glutamicum | 60 | 56.32 | 0.47 |

Industrial and Environmental Considerations

-

pH Sensitivity : Enzymatic oxidation (e.g., XylB) is inhibited at cytosolic pH <5, necessitating buffered systems .

-

Oxygen Transfer : Agitation (728 rpm) and aeration (7 L/min) optimize kLa (oxygen transfer coefficient) to 0.04 s⁻¹, maximizing productivity .

-

Byproduct Management : Ethanol accumulation above 130 mM inhibits XylB activity, requiring pH control and substrate titration .

Scientific Research Applications

Chemical Applications

L-xylonic acid serves as a crucial starting material in the synthesis of high-value chemicals and biofuels. It is particularly valued for its potential to replace gluconic acid in various industrial applications due to its similar molecular structure and excellent chelating properties.

Table 1: Comparison of Xylonic Acid with Similar Compounds

| Compound | Chemical Structure Similarity | Primary Applications |

|---|---|---|

| This compound | Similar to gluconic acid | Used in pharmaceuticals, food science, and as a chelating agent |

| Gluconic acid | Identical functional groups | Widely used in food and cleaning products |

| L-lyxonic acid | C-2 epimer of xylonic acid | Limited applications compared to xylonic acid |

Biological Applications

Research has demonstrated that this compound exhibits antibacterial properties against pathogens such as Salmonella enterica, Escherichia coli, and Staphylococcus aureus. These findings suggest potential uses in food preservation and medical applications.

Case Study 1: Antibacterial Effects

A study highlighted the effectiveness of this compound in inhibiting the growth of common foodborne pathogens. The compound's ability to disrupt microbial metabolism opens avenues for its use in food safety.

Medical Applications

This compound is being investigated for its role as a chelator in various health contexts. Its antioxidant properties may help mitigate oxidative stress by interacting with reactive oxygen species (ROS), suggesting potential applications in pharmaceuticals aimed at oxidative damage prevention.

Case Study 2: Health Benefits

Research indicates that this compound may serve as an intermediate in metabolic pathways related to health benefits. Its role in reducing oxidative stress positions it as a candidate for further exploration in dietary supplements.

Industrial Applications

In industry, this compound is utilized as an additive, plasticizer, and cleaning agent. Its production from renewable resources like lignocellulosic biomass enhances its appeal for sustainable manufacturing processes.

Table 2: Production Yield of this compound from Various Microorganisms

| Microorganism | Production Yield (g/L) | Time (hours) | Reference |

|---|---|---|---|

| Corynebacterium glutamicum | 56.32 | 120 | |

| Klebsiella pneumoniae | 103 | 79 | |

| Saccharomyces cerevisiae | 43 | Variable |

Case Studies on Production Methods

Case Study 3: Heterologous Expression

A study involving Corynebacterium glutamicum demonstrated the successful heterologous expression of xylose metabolic genes from Caulobacter crescentus, leading to significant growth and conversion rates of xylose to this compound.

Case Study 4: Bamboo Hydrolysate Utilization

Research on Klebsiella pneumoniae indicated that bamboo hydrolysate could serve as an effective substrate for producing this compound, achieving a yield of 14 g/L with innovative biomass utilization strategies.

Mechanism of Action

L-xylonic acid exerts its effects through various molecular pathways. In microbial metabolism, it is produced from xylose via the action of enzymes such as xylonic acid dehydratase and aldolase . These enzymes convert this compound into intermediates like 2-dehydro-3-deoxy-D-pentonate, which are further processed to form pyruvate and glycolaldehyde . The compound’s antibacterial properties are attributed to its ability to disrupt bacterial cell walls and inhibit essential metabolic pathways .

Comparison with Similar Compounds

L-xylonic acid is similar to other sugar acids, such as D-xylonic acid and lyxonic acid. it is unique in its specific applications and properties:

D-xylonic acid: The D-isomer of xylonic acid, which has similar chemical properties but different biological activities.

Lyxonic acid: The C-2 epimer of xylonic acid, which differs in its stereochemistry and specific applications.

This compound stands out due to its high yield in microbial fermentation processes and its diverse range of industrial applications .

Biological Activity

L-xylonic acid, a six-carbon sugar acid, has garnered attention in recent years due to its potential applications in biochemistry and biotechnology. This compound is primarily produced through the microbial fermentation of xylose, a pentose sugar derived from lignocellulosic biomass. The biological activity of this compound encompasses its metabolic pathways, production processes, and potential health benefits. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Metabolic Pathways

This compound is produced from xylose via two main enzymatic reactions involving xylose dehydrogenase (XylB) and xylonolactonase (XylC). These enzymes facilitate the conversion of xylose to xylonic acid through a series of biochemical reactions. The metabolic pathway can be summarized as follows:

- Xylose → Xylonolactone (via XylB)

- Xylonolactone → this compound (via XylC)

This pathway has been successfully engineered in various microorganisms, including Escherichia coli, Saccharomyces cerevisiae, and Corynebacterium glutamicum .

Production Processes

The production of this compound has been optimized in several microbial systems. Notable findings include:

- Corynebacterium glutamicum : Recombinant strains expressing xylB and xylC genes have demonstrated effective conversion rates. For instance, a maximum production of 56.32 g/L was achieved from 60 g/L xylose in a 120-hour fermentation process .

- Klebsiella pneumoniae : In fed-batch fermentation, this bacterium produced 103 g/L of xylonic acid after 79 hours using xylose as a substrate .

- Saccharomyces cerevisiae : Engineered strains have been reported to produce up to 43 g/L of xylonic acid with specific productivity rates significantly lower than those achieved in bacterial systems .

Table 1: Summary of this compound Production in Different Microorganisms

| Microorganism | Production Yield (g/L) | Time (hours) | Reference |

|---|---|---|---|

| Corynebacterium glutamicum | 56.32 | 120 | |

| Klebsiella pneumoniae | 103 | 79 | |

| Saccharomyces cerevisiae | 43 | Variable |

Case Study 1: Bioconversion in Corynebacterium glutamicum

A study explored the heterologous expression of xylose metabolic genes from Caulobacter crescentus into Corynebacterium glutamicum. The results indicated that the recombinant strains effectively utilized xylose, achieving significant growth and conversion rates. The study highlighted the importance of optimizing fermentation conditions to maximize yield .

Case Study 2: Utilization of Bamboo Hydrolysate

Research conducted on Klebsiella pneumoniae demonstrated the potential for utilizing bamboo hydrolysate as a substrate for this compound production. The study reported a yield of 14 g/L when using mixed substrates, showcasing an innovative approach to biomass utilization .

Health Benefits and Applications

While direct health benefits of this compound are still under investigation, its role as an intermediate in various metabolic pathways suggests potential applications in food science and pharmaceuticals. Its antioxidant properties have been noted in studies examining its interaction with reactive oxygen species (ROS), indicating that it may play a role in mitigating oxidative stress .

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for synthesizing and characterizing L-xylonic acid in laboratory settings?

- Synthesis : this compound is typically synthesized via microbial oxidation of xylose using Gluconobacter strains or chemical oxidation with metal catalysts (e.g., Au/TiO₂ under alkaline conditions). Ensure reaction parameters (pH, temperature, substrate concentration) are optimized for yield .

- Characterization : Use nuclear magnetic resonance (NMR; ¹H, ¹³C) to confirm stereochemistry and purity. High-performance liquid chromatography (HPLC) with refractive index detection or mass spectrometry (MS) quantifies yield and detects intermediates .

Q. How does this compound’s structure influence its biological activity in metabolic pathways?

- As a sugar acid, its carboxyl group enables chelation of metal ions (e.g., Ca²⁺, Fe³⁺), impacting enzymatic reactions. In humans, it is a metabolite of vitamin C (ascorbic acid) degradation, potentially modulating oxidative stress responses. Structural analogs (e.g., L-lyxonic acid) show distinct binding affinities to enzymes like aldose reductase, necessitating comparative studies .

Q. What are the standard protocols for detecting this compound in complex biological matrices?

- Extraction : Acid precipitation or solid-phase extraction (SPE) to isolate from cell lysates or serum.

- Analysis : Gas chromatography-mass spectrometry (GC-MS) after derivatization (e.g., silylation) or ion chromatography with pulsed amperometric detection (IC-PAD). Validate methods using spiked samples and internal standards (e.g., D-xylonic acid) .

Advanced Research Questions

Q. How can contradictory data on this compound’s degradation pathways be systematically resolved?

- Earlier studies proposed decarboxylation to L-lyxonic acid under acidic conditions, but recent work suggests tautomerization to 3-keto-L-xylonic acid precedes oxidation . To resolve discrepancies:

- Conduct kinetic studies under controlled pH/temperature.

- Use isotopic labeling (¹³C) to track carbon fate during degradation.

- Compare NMR spectra of intermediates with computational models (DFT calculations) .

Q. What experimental designs are optimal for studying this compound’s stability in aqueous solutions?

- Controlled Variables : pH (2–12), temperature (4–80°C), ionic strength.

- Analytical Tools : Monitor degradation via UV-Vis spectroscopy (λ=260 nm for keto intermediates) and LC-MS.

- Statistical Models : Apply Arrhenius equations to predict shelf-life and identify decomposition activation energy .

Q. How do computational models enhance understanding of this compound’s interactions with proteins?

- Molecular Dynamics (MD) : Simulate binding to enzymes like xylose dehydrogenase. Focus on hydrogen bonding and electrostatic interactions at active sites.

- Docking Studies : Use AutoDock Vina to predict affinity scores. Validate with isothermal titration calorimetry (ITC) for thermodynamic data .

Q. What strategies mitigate biases in comparative studies of this compound’s bioactivity across species?

- Standardization : Use identical assay conditions (e.g., pH 7.4, 37°C) for in vitro models (human vs. murine cells).

- Negative Controls : Include D-xylonic acid to assess stereospecificity.

- Meta-Analysis : Systematically review existing data to identify species-specific trends vs. methodological artifacts .

Q. Methodological Guidelines for Data Interpretation

Properties

IUPAC Name |

(2S,3R,4S)-2,3,4,5-tetrahydroxypentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O6/c6-1-2(7)3(8)4(9)5(10)11/h2-4,6-9H,1H2,(H,10,11)/t2-,3+,4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXKAIJAYHKCRRA-NUNKFHFFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]([C@H]([C@@H](C(=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4172-44-5 | |

| Record name | Xylonic acid, L- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004172445 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | XYLONIC ACID, L- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LAO7LF939B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | L-Xylonic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0060256 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.